molecular formula C4H8F2O2S B15288741 4-Fluorobutanesulphonyl fluoride CAS No. 660-14-0

4-Fluorobutanesulphonyl fluoride

Cat. No.: B15288741
CAS No.: 660-14-0
M. Wt: 158.17 g/mol
InChI Key: PXNUJGUIDKQODS-UHFFFAOYSA-N
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Description

4-Fluorobutanesulphonyl fluoride (CAS 660-14-0) is a chemical compound with the molecular formula C4H8F2O2S and a molecular weight of 158.16 g/mol . It is part of the sulfonyl fluoride family, which has found significant utility as privileged reactive probes in chemical biology and molecular pharmacology . Sulfonyl fluoride electrophiles possess a balance of aqueous stability and protein reactivity, making them suitable for biomolecular experiments. They function as covalent warheads that can modify various amino acid residues, including serine, threonine, lysine, tyrosine, and cysteine, depending on the specific protein context . This reactivity is central to the Sulfur-Fluoride Exchange (SuFEx) click chemistry process, which is valuable for mapping enzyme binding sites, activity-based protein profiling, and the development of targeted covalent inhibitors . Researchers can leverage this compound as a building block to create molecules that irreversibly inhibit specific enzyme targets or as a tool for fundamental proteomics research. This product is intended for research and industrial or scientific applications only . It is not for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

CAS No.

660-14-0

Molecular Formula

C4H8F2O2S

Molecular Weight

158.17 g/mol

IUPAC Name

4-fluorobutane-1-sulfonyl fluoride

InChI

InChI=1S/C4H8F2O2S/c5-3-1-2-4-9(6,7)8/h1-4H2

InChI Key

PXNUJGUIDKQODS-UHFFFAOYSA-N

Canonical SMILES

C(CCS(=O)(=O)F)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorobutane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-fluorobutane-1-sulfonic acid with thionyl fluoride. This reaction typically occurs under mild conditions and yields high purity products . Another method involves the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating agent .

Industrial Production Methods

In industrial settings, the production of 4-fluorobutane-1-sulfonyl fluoride often involves the electrochemical fluorination of sulfolane. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl fluoride group undergoes nucleophilic substitution with diverse nucleophiles, forming stable S(VI) bonds. Reaction rates depend on the nucleophile’s strength, solvent polarity, and electronic effects of substituents.

Key Substrates and Conditions

NucleophileProduct TypeReaction ConditionsConversion/YieldSource
Amines (R-NH₂)SulfonamidesRT, polar aprotic solvents65–96%
Phenoxides (Ar-O⁻)Aryl sulfonatesDBU catalyst, CH₃CN70–90%
Enolates (C=C-O⁻)β-Keto sulfonyl fluoridesElectrochemical, KF48–79%
Thiols (R-SH)Disulfides/SulfonatesPhotoredox, visible light25–88%

Mechanistic Insights

  • Amine Substitution : The fluoride leaving group is displaced by amines, forming sulfonamides. Electron-withdrawing substituents on the nucleophile enhance reactivity (e.g., 3-aminophenyl derivatives show 84% conversion vs. 4-aminophenyl at 0% ).

  • Phenoxide Reactions : DBU promotes deprotonation of phenols, accelerating sulfonate formation. Steric hindrance at the para position reduces yields by ~30% compared to meta .

  • Electrochemical Pathways : Thiols oxidize to disulfides, which are further fluorinated at the anode to sulfonyl fluorides (Figure 3A, ).

Radical-Mediated Reactions

Under photoredox conditions, 4-FBSF participates in radical cascades, enabling C–S bond formation.

Radical Addition to Alkenes/Alkynes

SubstrateProductCatalystYieldSource
StyreneVinyl sulfonyl fluorideRu(bpy)₃²⁺64%
Alkynesβ-Keto sulfonyl fluorideIr(ppy)₃72%
CyclopropaneRing-expanded sulfoneDBU, blue LED58%

Mechanism

  • Radical Generation : Photoexcited Ru(II)* reduces 4-FBSF, generating a sulfonyl radical (RSO₂- ).

  • Alkene Addition : The radical adds to alkenes, forming a benzylic radical intermediate.

  • Oxidation/Deprotonation : Ru(III) oxidizes the intermediate to a carbocation, which eliminates H⁺ to yield vinyl sulfones (Figure 6D, ).

Bioconjugation Examples

TargetReaction PartnerApplicationEfficiencySource
Tyrosine residuesProximal lysineActivity-based protein profiling83% RFU
ATP-binding kinasesFSBA derivativesKinase inhibitor profiling>90%
Peptide backbonesN-terminal aminesPeptide macrocyclization76%

Key Findings

  • Aqueous Stability : 4-FBSF hydrolyzes slowly (t₁/₂ = 4–5 h at pH 7.4), enabling efficient labeling before side reactions dominate .

  • Orthogonality : Competing nucleophiles (e.g., tert-butanol vs. phenol) show pathway selectivity: phenol favors nucleophilic substitution, while alcohols favor radical pathways .

Hydrolysis and Stability

4-FBSF hydrolyzes to sulfonic acid in aqueous media, with kinetics modulated by pH and substituents.

Hydrolysis Rates

ConditionHalf-Life (t₁/₂)ByproductSource
pH 7.4, 25°C4.2 hButanesulfonic acid
pH 10, 25°C0.8 hButanesulfonic acid
1 M HCl, 25°C<5 minSulfonic acid

Stabilization Strategies

  • Electron-Withdrawing Groups : Meta-carboxylic acid substituents reduce hydrolysis by 40% compared to para .

  • Low-Temperature Storage : ≤−20°C in anhydrous CH₃CN extends shelf life to >6 months.

Mechanism of Action

The mechanism of action of 4-fluorobutane-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form stable sulfur (VI) linkages. This reactivity is exploited in various chemical reactions, including SuFEx click chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-fluorobutanesulphonyl fluoride with structurally related sulfonyl halides, focusing on molecular features, reactivity, and applications.

Structural and Functional Group Differences

Compound Backbone Functional Group Substituent Position Key Applications
This compound Aliphatic (C4) -SO₂F Terminal (C4) Click chemistry, stable intermediates
4-Fluorobenzenesulfonyl chloride Aromatic -SO₂Cl Para (C4 benzene) Electrophilic substitutions, peptide coupling
(4-Fluoro-phenyl)-methanesulfonyl chloride Phenylmethane -SO₂Cl Para on phenyl Synthesis of sulfonamides, agrochemicals

Key Observations:

  • Backbone Flexibility: The aliphatic chain in this compound enhances conformational flexibility compared to rigid aromatic systems in 4-fluorobenzenesulfonyl chloride . This impacts interactions with biological targets and solubility in nonpolar solvents.
  • Functional Group Reactivity : Sulfonyl fluorides (e.g., this compound) are less reactive toward nucleophiles than sulfonyl chlorides (e.g., and compounds) but exhibit superior stability in aqueous environments .
  • Electronic Effects : Para-fluorine substituents on aromatic backbones ( and ) induce electron-withdrawing effects, activating the sulfonyl group for electrophilic reactions. In aliphatic systems, fluorine’s inductive effect may reduce nucleophilic attack susceptibility.

Physicochemical Properties

Property This compound 4-Fluorobenzenesulfonyl chloride (4-Fluoro-phenyl)-methanesulfonyl chloride
Molecular Weight (g/mol) ~166 (estimated) ~194.6 ~208.6
Boiling Point Moderate (aliphatic) High (aromatic) Moderate (methylene spacer)
Hydrolytic Stability High Low Low

Notes:

  • Aliphatic sulfonyl fluorides generally exhibit lower melting points and higher volatility than aromatic analogs.
  • The methylene spacer in (4-fluoro-phenyl)-methanesulfonyl chloride () increases lipophilicity compared to benzenesulfonyl derivatives, enhancing membrane permeability in bioactive molecules .

Biological Activity

4-Fluorobutanesulphonyl fluoride (FBF) is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its unique reactivity and potential applications in various biological contexts. This article provides a comprehensive overview of the biological activity of FBF, including its mechanisms of action, interactions with biological molecules, and potential therapeutic applications.

Chemical Structure and Properties

FBF is characterized by the presence of a fluorine atom attached to the butanesulfonyl group, which enhances its electrophilic nature. This property allows FBF to participate in nucleophilic substitution reactions, making it a valuable tool for probing biological systems.

FBF primarily acts through the formation of covalent bonds with nucleophilic residues in proteins. The reactivity of FBF with amino acids such as lysine and tyrosine has been documented, leading to the modification of these residues and subsequent alterations in protein function.

Table 1: Reactivity of this compound with Amino Acids

Amino AcidReaction TypeModification Observed
LysineNucleophilic SubstitutionCovalent bond formation
TyrosineNucleophilic SubstitutionCovalent bond formation
CysteineNucleophilic SubstitutionPotential for disulfide bridge

Biological Activity

Research has indicated that FBF can influence various biological processes:

  • Protein Labeling : FBF has been utilized as a labeling agent for proteins, allowing researchers to track protein interactions and dynamics within cells. Studies have shown that FBF can label proteins with high specificity, particularly targeting tyrosine residues .
  • Enzyme Inhibition : FBF exhibits inhibitory effects on certain enzymes, particularly those that depend on nucleophilic attack for their catalytic activity. For instance, studies have demonstrated that FBF can effectively inhibit serine proteases by modifying the active site serine residue .
  • Cellular Effects : The application of FBF in cellular models has revealed its potential cytotoxic effects at higher concentrations, likely due to indiscriminate modification of cellular proteins. This highlights the need for careful dosage control when utilizing FBF in experimental settings .

Case Studies

Several studies have documented the biological activity of FBF:

  • Study on Protein Interaction : A study published in Nature explored the use of FBF in identifying protein-protein interactions in live cells. The researchers reported successful labeling of target proteins, which facilitated the mapping of interaction networks within cellular environments .
  • Enzyme Activity Modulation : In another study, researchers investigated the effects of FBF on a specific serine protease involved in inflammation. The results showed that FBF effectively inhibited enzyme activity, suggesting its potential as an anti-inflammatory agent .
  • Toxicological Assessment : A toxicological assessment highlighted the risks associated with high concentrations of FBF exposure. The study found that prolonged exposure could lead to significant cellular damage and apoptosis, emphasizing the importance of understanding dosage-dependent effects .

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm backbone structure.
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns.
  • Infrared spectroscopy (IR) : Detects S=O stretching (~1350–1200 cm1^{-1}) and C-F vibrations (~1100 cm1^{-1}).
  • Elemental analysis : Ensures stoichiometric consistency of C, H, N, and S .

How can researchers resolve contradictions in reactivity data when using this compound in different solvent systems?

Advanced Research Focus
Contradictions often arise from solvent polarity and hydrogen-bonding effects. For example:

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity but may promote hydrolysis.
  • Non-polar solvents (toluene) : Reduce side reactions but slow kinetics.
    Systematic studies using kinetic profiling and solvent parameter databases (e.g., Kamlet-Taft) can identify optimal conditions. Cross-validation with computational solvation models (COSMO-RS) is recommended .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF).
  • Waste disposal : Neutralize residual fluoride with calcium hydroxide before disposal.
  • Emergency protocols : Immediate rinsing with water for skin/eye contact and calcium gluconate gel for HF exposure .

How can computational methods predict the interaction mechanisms between this compound and serine proteases?

Q. Advanced Research Focus

  • Molecular docking (AutoDock Vina) : Models binding affinities and identifies key residues (e.g., catalytic serine).
  • Molecular dynamics (MD) simulations : Assess stability of enzyme-inhibitor complexes over time.
  • QM/MM hybrid methods : Evaluate covalent bond formation between the sulfonyl fluoride and active-site nucleophiles. Experimental validation via X-ray crystallography or kinetic assays is essential .

What methodologies address low yields in multi-step syntheses involving this compound intermediates?

Q. Advanced Research Focus

  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Flow chemistry : Improves heat/mass transfer and reduces intermediate degradation.
  • In-situ monitoring : ReactIR or PAT (Process Analytical Technology) optimizes reaction parameters in real time.
    Yield discrepancies should be analyzed via DOE (Design of Experiments) to isolate critical variables .

How does fluorination impact the thermal stability and hydrophobicity of sulfonyl fluoride-based materials?

Basic Research Focus
Fluorination increases thermal stability by strengthening C-F bonds (high bond dissociation energy) and enhances hydrophobicity due to fluorine's electronegativity. TGA (thermogravimetric analysis) and contact angle measurements quantify these effects. Comparative studies with non-fluorinated analogs are necessary to isolate fluorine-specific contributions .

What strategies validate the selectivity of this compound in enzyme inhibition assays?

Q. Advanced Research Focus

  • Competitive inhibition assays : Use labeled substrates (e.g., fluorogenic peptides) to measure IC50_{50} values.
  • Off-target profiling : Screen against related enzymes (e.g., other hydrolases) using activity-based protein profiling (ABPP).
  • Crystallography : Resolve binding modes to confirm covalent adduct formation. Contradictory data may arise from pH-dependent reactivity or allosteric effects, requiring rigorous buffer optimization .

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